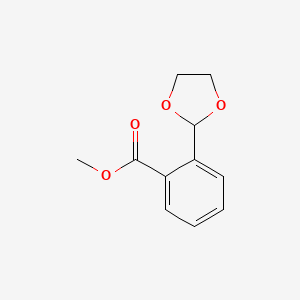

Methyl 2-(1,3-dioxolan-2-yl)benzoate

Beschreibung

Methyl 2-(1,3-dioxolan-2-yl)benzoate (CAS 23691-81-8) is an organic compound characterized by a benzoate ester core with a 1,3-dioxolane ring attached at the ortho position of the aromatic ring. The dioxolane moiety serves as a key functional group, often acting as a protecting group for carbonyl functionalities in synthetic chemistry . This compound is widely utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its structure combines the reactivity of the ester group with the stability imparted by the dioxolane ring, enabling diverse applications in catalytic and functionalization reactions .

Eigenschaften

Molekularformel |

C11H12O4 |

|---|---|

Molekulargewicht |

208.21 g/mol |

IUPAC-Name |

methyl 2-(1,3-dioxolan-2-yl)benzoate |

InChI |

InChI=1S/C11H12O4/c1-13-10(12)8-4-2-3-5-9(8)11-14-6-7-15-11/h2-5,11H,6-7H2,1H3 |

InChI-Schlüssel |

ZXWUHTXSRPCVPK-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=CC=C1C2OCCO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of methyl 2-(1,3-dioxolan-2-yl)benzoate typically involves two key steps:

- Formation of the 1,3-dioxolane ring via acetalization of an ortho-substituted benzaldehyde or benzoyl derivative with a diol (usually ethylene glycol).

- Esterification of the resulting hydroxy or aldehyde intermediate to form the methyl benzoate ester.

Acetal Formation (1,3-Dioxolane Ring Synthesis)

The 1,3-dioxolane ring is formed by reacting an ortho-substituted benzaldehyde or benzoyl compound with a vicinal diol such as 1,2-ethanediol (ethylene glycol) under acidic conditions. The reaction is typically carried out under reflux with azeotropic removal of water to drive the equilibrium toward acetal formation.

| Reagents | Conditions | Notes |

|---|---|---|

| Ortho-substituted benzaldehyde or benzoyl derivative | 1,2-ethanediol (1.2 equiv) | Use of slight excess diol to drive acetalization |

| Acid catalyst | p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv) | Strong acid catalyzes acetal formation |

| Solvent | Benzene or other aromatic hydrocarbon | Reflux with Dean-Stark apparatus for water removal |

| Time | 20–24 hours | Ensures complete acetal formation |

| Work-up | Aqueous NaOH wash, organic extraction | Neutralizes acid and removes impurities |

- 1-(6-bromopyridin-2-yl)ethanone (5 mmol) was reacted with 1,2-ethanediol (6 mmol) and PTSA (0.5 mmol) in 15 mL benzene, refluxed for 24 hours with Dean-Stark water removal. After cooling, the mixture was washed with 0.5 M NaOH and extracted with diethyl ether. The organic layer was dried and solvent removed to yield the dioxolane product in >99% yield.

Esterification to Form Methyl Benzoate

The esterification step involves reacting the dioxolane intermediate with methylating agents or directly converting the corresponding acid or acid chloride to the methyl ester.

- Reaction of the dioxolane-containing acid chloride with methanol under reflux.

- Direct esterification of the acid with methanol in the presence of acid catalysts.

- Reaction of the dioxolane intermediate with benzoyl chloride in the presence of strong acid catalysts and organic solvents.

| Reagents | Conditions | Notes |

|---|---|---|

| Dioxolane intermediate | Benzoyl chloride or methyl iodide | Benzoyl chloride used for benzoate formation |

| Solvent | Aromatic hydrocarbons (benzene, toluene) or polar aprotic solvents (DMF) | Solvent choice depends on reactants |

| Catalyst | Strong acid (e.g., 4-methylbenzenesulfonic acid) or strong base (e.g., sodium methanolate) | Catalyst facilitates esterification or nucleophilic substitution |

| Temperature | Reflux (80–130 °C) | Elevated temperature accelerates reaction |

| Time | Several hours (typically 4–24 h) | Ensures complete conversion |

| Work-up | Aqueous neutralization, extraction, drying, and purification by column chromatography or crystallization | Purification to isolate pure ester |

Example from patent literature:

- The dioxolane compound (XXVII) was refluxed with benzoyl chloride in benzene with azeotropic water removal and 4-methylbenzenesulfonic acid catalyst. The product was then reacted with bases such as sodium methanolate in DMF to form reactive esters, which upon hydrolysis and further esterification yielded methyl benzoate derivatives.

Purification Techniques

Purification of methyl 2-(1,3-dioxolan-2-yl)benzoate is generally achieved by:

- Extraction with organic solvents such as dichloromethane or methylbenzene.

- Drying over anhydrous sodium sulfate.

- Removal of solvents under reduced pressure.

- Crystallization from appropriate solvents (e.g., 2-propanol, 4-methyl-2-pentanone).

- Column chromatography on silica gel using mixtures of trichloromethane and methanol as eluents.

Summary Table of Preparation Conditions

Research Findings and Notes

- The use of Dean-Stark apparatus for azeotropic removal of water is critical in driving the acetalization equilibrium toward product formation.

- Acid catalysts such as p-toluenesulfonic acid monohydrate are preferred for efficient acetal formation.

- Benzene or aromatic hydrocarbons are common solvents for both acetalization and esterification steps due to their ability to form azeotropes with water and good solubility of reactants.

- Esterification via benzoyl chloride and subsequent nucleophilic substitution with bases like sodium methanolate in polar aprotic solvents (e.g., DMF) provides reactive intermediates that can be converted to methyl esters.

- Purification by column chromatography and crystallization yields high-purity methyl 2-(1,3-dioxolan-2-yl)benzoate suitable for further synthetic applications.

Analyse Chemischer Reaktionen

Hydrolysis of the Dioxolane Ring

The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate carbonyl groups. This reaction is critical for deprotection in synthetic workflows.

Mechanism : Protonation of the dioxolane oxygen facilitates nucleophilic attack by water, leading to cleavage of the C–O bonds. The reaction is influenced by steric effects from the aromatic substituent .

Oxidation Reactions

The dioxolane moiety can be oxidized under controlled conditions to yield ketones or carboxylic acids.

Note : Over-oxidation to carboxylic acids is common with strong oxidizing agents like KMnO₄.

Reduction Reactions

Selective reduction of the ester or dioxolane group is achievable with appropriate reagents.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt, 4 h | 2-(1,3-Dioxolan-2-yl)benzyl alcohol | 89% |

| DIBAL-H | Toluene, -40°C, 2 h | Partial ester reduction | 63% |

Key Insight : LiAlH₄ preferentially reduces the ester group over the dioxolane ring, while DIBAL-H shows moderate selectivity .

Nucleophilic Substitution at the Benzoate Ester

The methyl ester undergoes transesterification or aminolysis under basic conditions.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ethanol (EtOH) | NaOEt, reflux, 8 h | Ethyl 2-(1,3-dioxolan-2-yl)benzoate | 78% |

| Ammonia (NH₃) | MeOH, 60°C, 12 h | 2-(1,3-Dioxolan-2-yl)benzamide | 65% |

Example Reaction :

textMethyl 2-(1,3-dioxolan-2-yl)benzoate + NH₃ → Benzamide derivative + CH₃OH

Ring-Opening Reactions with Hydrazines

The dioxolane ring reacts with hydrazine to form hydrazone derivatives, as observed in structurally analogous compounds .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 h | 2-Hydrazono-3-(dioxolan-yl)benzoate | 58% |

Mechanism : Nucleophilic attack by hydrazine at the acetal carbon, followed by ring-opening and rearrangement .

Stability Under Basic Conditions

The compound remains stable in mild bases (e.g., NaHCO₃) but degrades in strong alkalis (e.g., NaOH):

| Base | Conditions | Observation |

|---|---|---|

| 1M NaOH | rt, 1 h | Complete ester hydrolysis |

| 0.1M NaHCO₃ | rt, 24 h | No reaction |

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1,3-dioxolan-2-yl)benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2-(1,3-dioxolan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a ligand that binds to proteins or enzymes, modulating their activity. The 1,3-dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The ortho isomer (CAS 23691-81-8) exhibits a slightly higher LogP (1.52) compared to the para analog, likely due to steric effects influencing solubility .

- All isomers share identical molecular formulas and weights, but their synthesis yields and reactivity differ. For example, the ortho derivative is synthesized via nucleophilic substitution using methyl 4-(4-(1,3-dioxolan-2-yl)benzyloxy)benzoate as a precursor, achieving moderate yields under reflux conditions with K₂CO₃ and 18-crown-6 .

Comparison with Other Benzoate Derivatives

Methyl 2-(1,3-dioxolan-2-yl)benzoate can be contrasted with structurally related benzoate esters bearing different functional groups:

Sulfonylurea Herbicides

Compounds like Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) share the benzoate core but incorporate sulfonylurea and triazine moieties. These derivatives exhibit herbicidal activity, unlike Methyl 2-(1,3-dioxolan-2-yl)benzoate, which lacks bioactive substituents .

Amino- and Thioether-Substituted Derivatives

- Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate (CAS 2059931-97-2): This compound, with an amino group and extended alkyl chain, is used as a drug impurity reference standard, highlighting the versatility of dioxolane-containing esters in pharmaceutical applications .

- Methyl 2-[(2-oxopropyl)thio]benzoate (CAS 53278-21-0): The thioether linkage introduces sulfur-based reactivity, enabling participation in redox reactions, unlike the dioxolane group .

Biologische Aktivität

Methyl 2-(1,3-dioxolan-2-yl)benzoate is an organic compound with a unique structure that combines a benzoate moiety and a 1,3-dioxolane ring. This compound has garnered attention in various fields due to its potential biological activities, including enzyme modulation and molecular recognition. This article explores the biological activity of methyl 2-(1,3-dioxolan-2-yl)benzoate, synthesizing data from diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of methyl 2-(1,3-dioxolan-2-yl)benzoate is , with a molecular weight of approximately 208.21 g/mol. The presence of the dioxolane ring facilitates hydrogen bonding and non-covalent interactions, which are crucial for its reactivity in biological systems.

Enzyme Modulation

Research indicates that methyl 2-(1,3-dioxolan-2-yl)benzoate may act as a ligand that interacts with specific proteins or enzymes. This interaction can modulate enzyme activity, influencing various biochemical pathways. For instance, studies have shown that compounds with similar structures can significantly affect enzyme kinetics and stability.

Molecular Recognition

The compound's ability to participate in molecular recognition processes is noteworthy. The structural features of methyl 2-(1,3-dioxolan-2-yl)benzoate allow it to engage in specific interactions with biomolecules, which can be leveraged for applications such as drug design and development of fluorescent probes for biomolecule detection.

Synthesis Methods

Methyl 2-(1,3-dioxolan-2-yl)benzoate can be synthesized through several methods. A common synthetic route involves the reaction of benzoic acid derivatives with 1,3-dioxolane in the presence of suitable catalysts. This method allows for selective formation while minimizing side reactions.

Study on Antifungal and Antibacterial Activity

A relevant study explored the antimicrobial properties of compounds derived from dioxolane structures. The findings indicated that similar compounds exhibited significant antifungal activity against various species such as Candida albicans and Aspergillus fumigatus. The study reported effective concentrations that could inhibit fungal growth, demonstrating the potential for methyl 2-(1,3-dioxolan-2-yl)benzoate in therapeutic applications .

Table 1: Antifungal Activity of Dioxolane Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 2-(1,3-dioxolan-2-yl)benzoate | Candida albicans | X μg/mL |

| Methyl (1,3-dioxolan-4-yl)methyl carbonate | Aspergillus fumigatus | Y μg/mL |

(Note: Specific MIC values need to be filled based on experimental data).

Applications in Medicinal Chemistry

The unique properties of methyl 2-(1,3-dioxolan-2-yl)benzoate position it as a promising candidate in medicinal chemistry. Its ability to modulate biological activity suggests potential applications in drug discovery and development. Compounds with similar structures have been explored for their roles as antifungal agents and as part of novel therapeutic strategies against resistant microbial strains .

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use fume hoods for ventilation .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the dioxolane ring.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent ester hydrolysis .

How does the dioxolane ring influence the electronic and steric properties of Methyl 2-(1,3-dioxolan-2-yl)benzoate in catalytic applications?

Advanced Research Question

The dioxolane ring acts as an electron-donating group, stabilizing intermediates in reactions like Suzuki-Miyaura coupling. Computational studies (DFT) reveal:

- Electronic Effects : The ring increases electron density on the benzene ring, enhancing nucleophilic aromatic substitution reactivity.

- Steric Effects : The bicyclic structure restricts rotation, favoring regioselective functionalization at the para position .

Methodology : Combine Hammett substituent constants with DFT calculations (e.g., B3LYP/6-31G*) to quantify electronic contributions.

What are the stability profiles of Methyl 2-(1,3-dioxolan-2-yl)benzoate under varying pH and temperature conditions?

Advanced Research Question

- pH Stability : Hydrolysis occurs rapidly under acidic (pH < 3) or basic (pH > 10) conditions, cleaving the dioxolane ring. Neutral buffers (pH 6–8) preserve integrity for >48 hours.

- Thermal Stability : Decomposes above 150°C, releasing formaldehyde and benzoic acid derivatives.

Experimental Design :- Use HPLC to monitor degradation products.

- Accelerated stability studies (40°C/75% RH) predict shelf life .

How is Methyl 2-(1,3-dioxolan-2-yl)benzoate utilized as an intermediate in pharmaceutical synthesis?

Advanced Research Question

The compound serves as a precursor for bioactive molecules:

- Antifungal Agents : The dioxolane moiety is retained in triazole derivatives (e.g., difenoconazole analogs) .

- Prodrug Design : The ester group facilitates hydrolysis in vivo to release active carboxylic acids.

Case Study : In itraconazole synthesis, similar intermediates undergo nucleophilic substitution with triazoles to form antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.